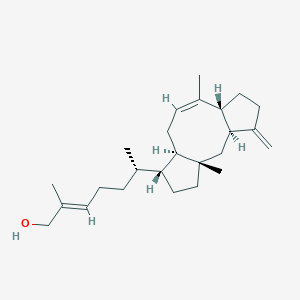

3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane

Descripción general

Descripción

This compound is an organo-silane . It forms a self-assembled monolayer (SAMs) that facilitates the surface modification of different bio-and nano-materials .

Synthesis Analysis

The synthesis of this compound can be achieved from Chlorotrimethylsilane and 3-Chloropropyltrichlorosilane .Molecular Structure Analysis

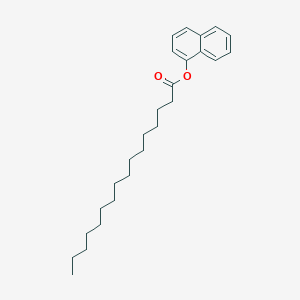

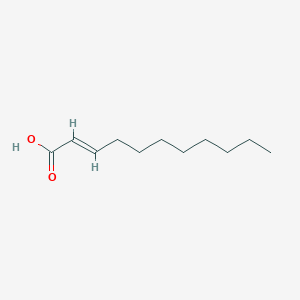

The molecular formula of this compound is C12H33ClO3Si4 . Its InChI code is 1S/C12H33ClO3Si4/c1-17(2,3)14-20(12-10-11-13,15-18(4,5)6)16-19(7,8)9/h10-12H2,1-9H3 .Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 373.19 .Aplicaciones Científicas De Investigación

Electronics and Semiconductor Industry

In the electronics sector, 3-Chloropropyltris(trimethylsiloxy)silane is utilized as a coupling agent and silylating agent . It serves as a chemical intermediate in the synthesis of various silicone compounds that are integral to the production of semiconductors, circuit boards, and electronic adhesives.

Pharmaceutical Applications

This compound plays a role in pharmaceutical research as a precursor in the synthesis of organosilicon compounds . These compounds can be used to modify the surface properties of drug molecules, potentially altering their solubility and bioavailability.

Coatings Technology

3-Chloropropyltris(trimethylsiloxy)silane: is employed in coatings to enhance adhesion and durability . It can be used to create hydrophobic coatings that repel water and resist corrosion, which is beneficial for protecting metal surfaces and other materials.

Adhesive Formulations

As an adhesion promoter, this silane compound improves the bond strength between dissimilar materials in adhesive formulations . It is particularly useful in silicone-based adhesives, which are widely used in both industrial and consumer applications.

Sealant Chemistry

In sealant formulations, 3-Chloropropyltris(trimethylsiloxy)silane contributes to the flexibility and weather resistance of the final product . It helps in achieving airtight seals that can withstand various environmental conditions.

Chemical Synthesis

This compound is a valuable intermediate in the synthesis of more complex organosilicon molecules . It is involved in reactions where the chloropropyl group can undergo further functionalization to produce a wide range of specialized chemicals.

Materials Science

In materials science, 3-Chloropropyltris(trimethylsiloxy)silane is used to modify the surface properties of materials, such as creating anti-sticking or release coatings . It can also be used to prepare materials with specific surface functionalities for further research and development.

Nanotechnology

The compound finds applications in nanotechnology, where it can be used to functionalize the surface of nanoparticles . This functionalization can impart desired properties to the nanoparticles, such as making them more compatible with organic solvents or biological systems.

Safety and Hazards

Mecanismo De Acción

Target of Action

As a silane compound, it is known to interact with various substrates, particularly those containing hydroxyl groups .

Mode of Action

3-Chloropropyltris(trimethylsiloxy)silane is a silane coupling agent. It is used to promote adhesion between dissimilar materials in a variety of settings, such as in coatings, adhesives, and sealants . The compound’s mode of action involves the formation of a durable bond with the substrate, typically through a condensation reaction with hydroxyl groups on the substrate surface .

Biochemical Pathways

The compound’s role as a coupling agent suggests it may influence the crosslinking and polymerization processes in certain materials .

Pharmacokinetics

As a silane compound, it is likely to have low bioavailability due to its large molecular size and hydrophobic nature .

Result of Action

The primary result of 3-Chloropropyltris(trimethylsiloxy)silane’s action is the formation of a strong, durable bond between different materials. This can enhance the performance of coatings, adhesives, and sealants by improving their adhesion to various substrates .

Action Environment

The action of 3-Chloropropyltris(trimethylsiloxy)silane can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For instance, the compound’s reactivity with hydroxyl groups can be affected by the moisture content of the environment . Additionally, the compound should be stored in a dry, room-temperature environment to maintain its stability .

Propiedades

IUPAC Name |

3-chloropropyl-tris(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H33ClO3Si4/c1-17(2,3)14-20(12-10-11-13,15-18(4,5)6)16-19(7,8)9/h10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWCHSBIWFYBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H33ClO3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939380 | |

| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |

CAS RN |

18077-31-1 | |

| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18077-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018077311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

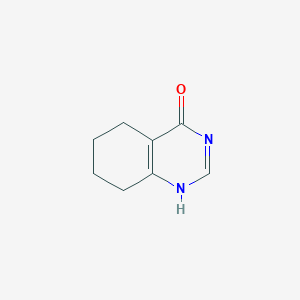

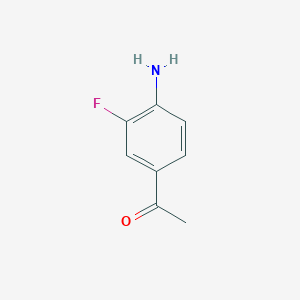

![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)